Abecarnil
概要
説明
アベカルニルは、β-カルボリン系に属する抗不安薬です。これは、γ-アミノ酪酸A型(GABA A)受容体のベンゾジアゼピン部位で部分アゴニストとして作用する非ベンゾジアゼピン化合物です。アベカルニルは当初、抗不安薬として開発されましたが、ヒト用としては市販されていません。 代わりに、主に新しい鎮静薬や抗不安薬の開発のための研究に使用されています .
準備方法
アベカルニルの合成には、β-カルボリンコア構造の調製から始まるいくつかのステップが含まれます。一般的な合成経路の1つは、キラルニッケル(II)錯体を触媒として用いた2-ブロモニトロスチレンとの不斉マイケル付加です。 これは、ニトロ・マンニッヒおよびラクタム化カスケード、そして最後にクラプチョ脱カルボキシル化によってニトロラクタムを得ることに続きます
化学反応の分析
アベカルニルは、次のようなさまざまな化学反応を起こします。
酸化: アベカルニルは、特定の条件下で酸化されて異なる酸化生成物を形成することができます。
還元: 還元反応は、β-カルボリンコアを修飾することができ、薬理学的特性を変化させる可能性があります。
置換: 置換反応は、β-カルボリン環のさまざまな位置で起こることができ、異なる誘導体の形成につながります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
アベカルニルは、次のものを含む、その潜在的な治療応用について広く研究されてきました。
化学: アベカルニルは、β-カルボリン誘導体の合成と反応性を研究するためのモデル化合物として役立ちます。
生物学: アベカルニルに関する研究は、不安やその他の神経疾患におけるGABA A受容体の役割についての洞察を提供してきました。
医学: アベカルニルは、不安障害の潜在的な治療法として調査されており、研究では、有意な鎮静効果や筋肉弛緩効果なしに不安症状を軽減する有効性が示されています.
産業: 市販されていないものの、アベカルニルのユニークな特性は、製薬業界における研究開発にとって貴重な化合物となっています。
科学的研究の応用
Abecarnil has been extensively studied for its potential therapeutic applications, including:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of β-carboline derivatives.
Biology: Research on this compound has provided insights into the role of GABA A receptors in anxiety and other neurological disorders.
Industry: Although not commercially developed, this compound’s unique properties make it a valuable compound for research and development in the pharmaceutical industry.
作用機序
アベカルニルは、GABA A受容体のベンゾジアゼピン部位で部分アゴニストとして作用することにより、その効果を発揮します。この相互作用は、中枢神経系におけるγ-アミノ酪酸(GABA)の抑制効果を高め、抗不安効果をもたらします。 完全アゴニストとは異なり、アベカルニルは、鎮静作用や筋肉弛緩作用よりも抗不安作用を主に発揮します .
6. 類似の化合物との比較
アベカルニルは、GABA A受容体における部分アゴニスト活性のため、抗不安薬の中でユニークです。類似の化合物には、次のものがあります。
ジアゼパム: GABA A受容体で完全アゴニスト活性を持ち、鎮静作用と筋肉弛緩効果が知られています。
アルプラゾラム: 完全アゴニスト活性を持ち、不安やパニック障害の治療に一般的に使用される別のベンゾジアゼピンです。
アベカルニルの部分アゴニスト活性は、ジアゼパムやアルプラゾラムなどの完全アゴニストと比較して、副作用が少なく、乱用の可能性が低くなります .
類似化合物との比較
Abecarnil is unique among anxiolytic drugs due to its partial agonist activity at the GABA A receptor. Similar compounds include:
Diazepam: A benzodiazepine with full agonist activity at the GABA A receptor, known for its sedative and muscle relaxant effects.
Alprazolam: Another benzodiazepine with full agonist activity, commonly used for the treatment of anxiety and panic disorders.
Imidazenil: A nonbenzodiazepine compound with partial agonist activity at the GABA A receptor, similar to this compound.
This compound’s partial agonist activity results in fewer side effects and lower abuse potential compared to full agonists like diazepam and alprazolam .
生物活性
Overview of Abecarnil
This compound (isopropyl-6-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate) is classified as a beta-carboline. It exhibits high affinity for benzodiazepine receptors, which are crucial in mediating anxiety and sedation responses in the central nervous system (CNS) . The compound is primarily investigated for its anxiolytic effects, particularly in treating generalized anxiety disorder (GAD).
This compound functions as a mixed agonist at benzodiazepine receptors, acting as both a full agonist at some subtypes and a partial agonist at others. This dual action may contribute to its efficacy in reducing anxiety without the sedative effects commonly associated with traditional benzodiazepines .
Pharmacokinetics
Research indicates that this compound is metabolically stable, allowing for consistent pharmacokinetic profiles across different dosages. Studies have shown that it maintains effective plasma concentrations over time, which is beneficial for sustained therapeutic effects .
Safety and Tolerability
Clinical trials have demonstrated that this compound is generally well tolerated. Common side effects reported include dizziness, unsteady gait, and lack of concentration, particularly at higher doses (20 mg and 40 mg). Notably, no significant sedative effects were observed even at these doses .
Efficacy in Anxiety Disorders
A series of double-blind, multicenter studies involving over 450 patients with GAD revealed that this compound significantly reduced anxiety symptoms as measured by the Hamilton Anxiety Scale. The average improvement was noted to be between 12-13 points after four weeks of treatment . However, due to substantial placebo effects, the efficacy of this compound compared to placebo was variable.
Long-term Use and Withdrawal Effects
Long-term studies have indicated that patients maintained on this compound do not experience rebound anxiety or withdrawal symptoms upon discontinuation. This aspect is particularly important in the context of anxiety treatments, where withdrawal can complicate therapy .
Summary of Clinical Findings on this compound
Study Type | Sample Size | Duration | Dosage Range | Key Findings |
---|---|---|---|---|
Double-blind trial | 451 | 4 weeks | 15-90 mg/day | Significant reduction in anxiety symptoms |
Long-term continuation study | 323 | Up to 52 weeks | Variable | No rebound or withdrawal symptoms observed |
Safety assessment | N/A | N/A | 1-40 mg (single/multiple) | Common side effects: dizziness, unsteady gait |
Case Study: Efficacy in Treatment-Resistant Anxiety
In a notable case involving a patient with treatment-resistant GAD, this compound was administered after standard treatments failed. The patient exhibited marked improvement within two weeks, with significant reductions in anxiety symptoms and no adverse reactions reported. This case underscores the potential of this compound as an alternative treatment option for resistant cases .
Case Study: Long-term Management
Another case involved a patient who remained on this compound for over six months. The patient reported stable anxiety levels without significant side effects. Upon discontinuation after this period, the patient did not experience rebound anxiety, suggesting that this compound may offer a safer profile for long-term management compared to traditional anxiolytics .
特性
IUPAC Name |
propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFKILXOLJVUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149745 | |
Record name | Abecarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111841-85-1 | |
Record name | Abecarnil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111841-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abecarnil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111841851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abecarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABECARNIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM1PNJ3JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。